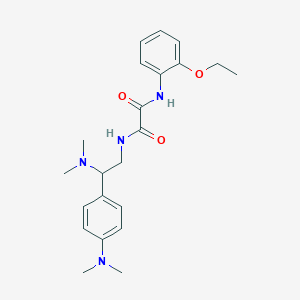

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid

Overview

Description

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid, also known as (S)-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is a chiral molecule, meaning it exists in two mirror-image forms, (S)- and (R)-ibuprofen, with only (S)-ibuprofen being pharmacologically active.

Mechanism of Action

(S)-ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of inflammatory mediators. Specifically, it inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain, fever, and inflammation. By blocking the activity of COX-2, (S)-ibuprofen reduces the production of prostaglandins, thereby alleviating pain, fever, and inflammation.

Biochemical and Physiological Effects

(S)-ibuprofen has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, it has been shown to have antioxidant, antiplatelet, and antitumor effects. It has also been shown to modulate the immune response, inhibit angiogenesis, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

(S)-ibuprofen is a widely used drug in both clinical and preclinical studies. Its advantages include its well-established safety profile, low cost, and availability in various dosage forms. However, its limitations include its short half-life, poor solubility, and potential for gastrointestinal side effects.

Future Directions

There are several future directions for the research and development of (S)-ibuprofen. One area of interest is the development of novel formulations that improve its pharmacokinetic properties, such as sustained-release formulations or prodrugs. Another area of interest is the investigation of its potential therapeutic applications in various diseases, such as neurodegenerative diseases and cancer. Additionally, the development of selective COX-2 inhibitors that have fewer gastrointestinal side effects than (S)-ibuprofen is an ongoing area of research.

Scientific Research Applications

(S)-ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. In addition, (S)-ibuprofen has been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVHXAYPEXNZSZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

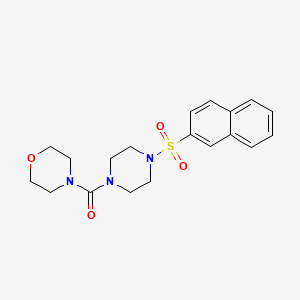

![N-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952353.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)

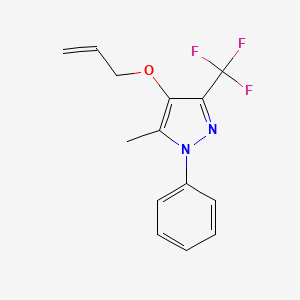

![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)

![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)

![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)

![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)